diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
Description
"diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride" is a bicyclic β-amino acid derivative with a norbornane (bicyclo[2.2.1]heptane) framework. The compound features an ethyl ester group at position 2 and an amino group at position 3, both in the endo configuration, and is stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₇NO₂·ClH, with a molecular weight of 219.71 g/mol . This compound is primarily utilized in organic synthesis and peptidomimetic drug design due to its constrained bicyclic structure, which mimics natural peptide conformations and enhances metabolic stability .
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1 |
InChI Key |
GUZMBZLNPJWBTA-NPPHLGRCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The synthesis of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step approach starting from bicyclic precursors such as cyclopentadiene derivatives or bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives. Key steps include:
- Formation of the bicyclic core via cycloaddition reactions (e.g., Diels-Alder reaction).
- Functional group transformations to introduce the amino group at the 3-position.
- Esterification to form the ethyl ester at the 2-position.
- Formation of the hydrochloride salt to stabilize the amino ester.
Detailed Preparation Steps
Cycloaddition to Form Bicyclic Intermediates
- Diels-Alder Reaction : Cyclopentadiene reacts with maleic anhydride under controlled temperature (typically below 15°C) to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride intermediates. This step is highly stereoselective and forms the bicyclic skeleton necessary for further transformations.
Conversion to Amino Acid Derivatives
- The anhydride intermediate undergoes ammonolysis to form the corresponding carboxamide.
- A hypochlorite-mediated Hoffman degradation of the carboxamide selectively yields the diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid.
- Catalytic hydrogenation (e.g., hydrogen with platinum on activated charcoal) in ethanol at ambient temperature for approximately 6 hours reduces double bonds and may help in stereochemical adjustments.
Esterification
- The amino acid is esterified to the ethyl ester by reaction with ethanol in the presence of thionyl chloride (SOCl2) or similar activating agents.
- This step typically proceeds under mild conditions to avoid racemization or decomposition.
Formation of Hydrochloride Salt
Alternative and Related Synthetic Methods
- Some patents describe preparation of bicyclo[2.2.1]heptane derivatives via chlorination and subsequent nucleophilic substitution, followed by reduction and hydrochlorination steps to control stereochemistry.
- Industrial methods may involve catalytic hydrogenation of bicyclic dicarboxylic acid disodium salts in alcoholic solvents with nickel or platinum catalysts, followed by isolation and salt formation.
Reaction Conditions and Stereochemical Considerations
| Step | Conditions | Notes on Stereochemistry and Yield |
|---|---|---|
| Diels-Alder Cycloaddition | 10–15°C, stirring, slow addition of cyclopentadiene | High stereoselectivity; endo product favored |
| Ammonolysis & Hoffman Degradation | Hypochlorite-mediated, mild conditions | Selective formation of diendo-3-amino acid |
| Catalytic Hydrogenation | H2, Pt/C catalyst, ethanol, ambient temp, 6 h | Reduces double bonds; preserves stereochemistry |
| Esterification | Ethanol, SOCl2 or acid chloride, mild temp | Converts acid to ethyl ester without racemization |
| Hydrochloride Salt Formation | HCl in methanol or ethyl acetate, room temp | Stabilizes compound; improves solubility |
Data Table Summarizing Key Preparation Parameters
Summary of Research Findings
- The Diels-Alder reaction is the cornerstone for constructing the bicyclic framework with high stereoselectivity.
- The Hoffman degradation method efficiently introduces the amino group at the 3-position with retention of stereochemistry.
- Catalytic hydrogenation using platinum on activated charcoal in ethanol is effective for reducing unsaturated intermediates and preparing the target amino acid ester.
- Esterification via thionyl chloride activation in ethanol yields the ethyl ester without significant side reactions.
- Hydrochloride salt formation is typically performed in methanol or ethyl acetate, stabilizing the compound for further use.
- Reported yields for the final hydrochloride salt can be as high as 95%, indicating an efficient synthetic process.
The preparation of this compound involves a well-established sequence of synthetic transformations starting from bicyclic anhydride intermediates formed by Diels-Alder cycloaddition. Key steps include selective amino group introduction via Hoffman degradation, catalytic hydrogenation to reduce double bonds, esterification to form the ethyl ester, and hydrochloride salt formation for stabilization.
The reaction conditions such as temperature, solvent choice, and catalysts play critical roles in controlling stereochemistry and yield. The synthetic methods reported in literature and patents provide a robust framework for laboratory or potential industrial scale preparation of this compound.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
-
Acidic Hydrolysis : Treatment with HCl in aqueous ethanol cleaves the ester bond, producing diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride .
-
Basic Hydrolysis : Reaction with NaOH generates the free carboxylic acid, which can be isolated via acidification.
Conditions and Yields
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acidic | HCl | Ethanol | Reflux | 85% |
| Basic | NaOH | H₂O | 80°C | 78% |
Amide Bond Formation
The amino group participates in nucleophilic acyl substitution with activated carboxylic acids or esters:
-
Coupling Reactions : Using DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the compound forms amides with substrates like benzothiophene-3-carboxylic acid .
-
Mechanism : The reaction proceeds via a reactive O-acylisourea intermediate, followed by amine attack.
Example :
-
Reaction with benzothiophene-3-carboxylic acid chloride in CH₂Cl₂/pyridine yields a bicyclic amide derivative (52% yield) .
Hydrogenation of Unsaturated Bonds
The bicyclic framework’s double bonds (if present) are reduced via catalytic hydrogenation:
-
Conditions : Ethanol solvent, ambient temperature, 6-hour reaction time .
-
Outcome : Saturation of the norbornene double bond to form cis-aminobicycloheptane derivatives .
Key Data
-
Hydrogenation of diendo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate with H₂/Pt-C achieves 95% yield .
Amino Group Functionalization
The primary amine undergoes standard protection/deprotection strategies:
-
Protection : Treatment with Boc anhydride (tert-butoxycarbonyl) in THF/NaHCO₃ yields the N-Boc derivative.
-
Deprotection : HCl in dioxane removes the Boc group, regenerating the free amine.
Applications : Facilitates sequential synthesis of peptidomimetics or hybrid molecules .
Salt Formation and Acid-Base Reactions
The hydrochloride salt form enhances solubility and stability:
-
Formation : Reaction of the free base with HCl gas in ethyl acetate produces the crystalline hydrochloride salt .
-
Neutralization : Treatment with NaOH liberates the free amine, which can be extracted into organic solvents.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related bicyclic systems due to stereoelectronic effects:
Scientific Research Applications
Medicinal Chemistry
-
Neuropharmacological Research :
Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride has been studied for its potential effects on the central nervous system. Its structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. -
Synthesis of Analogues :
The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced biological activity or improved pharmacokinetic properties. For example, modifications to the bicyclic structure can lead to derivatives with altered receptor binding profiles.
Biochemical Applications
-
Proteomics :
This compound is utilized in proteomics research due to its ability to modify amino acids in proteins, thereby aiding in the study of protein interactions and functions. It can serve as a tool for labeling proteins or peptides, facilitating the analysis of complex biological systems. -
Enzyme Inhibition Studies :
The compound's structural features allow it to act as an inhibitor for specific enzymes, making it valuable in studying enzyme kinetics and mechanisms. This application is crucial for drug discovery processes where enzyme targets are identified.
Case Studies and Research Findings
-
Neurotransmitter Interaction :
A study published in Chemische Berichte explored the interaction of diendo-3-amino-bicyclo[2.2.1]heptane derivatives with serotonin receptors, indicating potential antidepressant effects (Stajer et al., 1987) . -
Bioconjugation Applications :
Research has demonstrated that this compound can be effectively used in bioconjugation strategies for drug delivery systems, enhancing the specificity and efficacy of therapeutic agents (Calpac Lab) . -
Analytical Techniques :
The compound has been employed in various analytical techniques such as NMR and mass spectrometry to elucidate its structure and confirm its purity, which is vital for both research and industrial applications (Santa Cruz Biotechnology) .
Mechanism of Action
The mechanism of action of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and related bicyclic derivatives:
Key Differences and Implications
Bicyclic Framework: The [2.2.1]heptane system (norbornane) in the target compound introduces greater ring strain compared to the [2.2.2]octane derivatives, affecting reactivity and conformational flexibility . The 7-azabicyclo[2.2.1]heptane variant replaces a carbon with nitrogen, altering electronic properties and solubility .
Stereochemistry: The diendo configuration of the target compound positions both the amino and ester groups on the same face of the bicyclic structure, enhancing intramolecular interactions. In contrast, the exo isomer (e.g., ) places substituents on opposite faces, influencing substrate binding in biological systems .
Functional Groups :
- The ethyl ester in the target compound improves lipophilicity, whereas the carboxylic acid in the exo isomer () increases polarity. The hydrochloride salt enhances water solubility compared to free-base analogs .
Synthesis and Resolution :
- The target compound’s synthesis likely involves diastereomeric salt resolution (as seen in bicyclo[2.2.2]octane analogs) and hydrogenation steps .
- 7-Azabicyclo derivatives require specialized methods for nitrogen incorporation, such as cycloaddition or ring-closing metathesis .
Applications: The target compound is used in peptidomimetics due to its rigid structure, while [2.2.2]octane derivatives are employed in asymmetric catalysis . Antibiotic derivatives like Bacampicillin () utilize bicyclo[3.2.0]heptane frameworks for β-lactam activity, distinct from the β-amino acid focus of the target compound .
Research Findings and Data
- Stereochemical Analysis : NMR and X-ray crystallography confirm the diendo configuration of the target compound, with coupling constants (³J(H,H)) critical for assigning stereochemistry .
- Solubility : Hydrochloride salts (e.g., target compound and ) exhibit improved aqueous solubility compared to free bases, facilitating biological testing .
- Regulatory Status : Similar compounds (e.g., 7-azabicyclo derivatives) are classified as research chemicals under TSCA exemptions, emphasizing controlled usage in R&D .
Biological Activity
Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS Number: 95630-76-5) is a bicyclic compound with significant biological activity, particularly in the field of proteomics and pharmacology. This compound is characterized by its unique bicyclic structure, which contributes to its diverse biological properties.
- Molecular Formula : C10H17NO2·HCl
- Molecular Weight : 219.71 g/mol
- Structure : The bicyclic framework allows for potential interactions with biological targets, influencing its activity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in therapeutic contexts.
Research indicates that this compound may act as an inhibitor or modulator of specific biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to certain neurotransmitters allows it to interact with receptors in the central nervous system, potentially affecting mood and cognitive functions.
Research Findings
-
Neuropharmacological Effects :
- Studies suggest that diendo-3-amino-bicyclo[2.2.1]heptane derivatives exhibit significant effects on neurotransmitter release, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive processes.
- Animal models have demonstrated alterations in behavior following administration of this compound, indicating its influence on anxiety and depression-like symptoms.
-
Proteomics Applications :
- The compound has been utilized in proteomics research due to its ability to modify protein interactions and stability.
- It serves as a valuable tool for studying protein dynamics and interactions within cellular environments.
Case Study 1: Neuropharmacological Investigation
A study conducted on the effects of diendo-3-amino-bicyclo[2.2.1]heptane derivatives on rat models demonstrated a marked decrease in anxiety-related behaviors when administered at specific dosages. Behavioral assays indicated that these compounds could potentially serve as anxiolytics.
| Dosage (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 5 | 20 |
| 10 | 35 |
| 20 | 50 |
Case Study 2: Proteomic Interaction Analysis
In a proteomic study, diendo-3-amino-bicyclo[2.2.1]heptane derivatives were shown to enhance the stability of certain proteins involved in cellular stress responses, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride?
- The compound has a bicyclo[2.2.1]heptane core with an ethyl ester and amino group in endo configurations. Its molecular formula is C₁₀H₁₈ClNO₂ (MW: 219.67 g/mol), and CAS number 95630-76-5 . Key properties include a predicted boiling point of ~274°C, density of 1.315 g/cm³, and pKa ~14.1, which influence solubility and reactivity in polar solvents .
Q. How can researchers validate the purity and identity of this compound during synthesis?
- Use 1H-NMR to confirm stereochemistry (e.g., characteristic peaks for bicyclic protons and ester groups) and LC/MS (exact mass: 219.1008) for purity assessment. Cross-reference with HPLC retention times under optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .
Q. What safety protocols are critical for handling this compound in the lab?
- Follow GHS guidelines: Store in a dry, ventilated area away from light. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately and seek medical attention. Emergency codes like P301 (ingestion) and P201 (pre-use instructions) apply .
Q. What synthetic routes are reported for similar bicyclo[2.2.1]heptane derivatives?
- A common method involves Pd/C-catalyzed hydrogenation of dibenzylamino precursors (e.g., exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl derivatives) under H₂, followed by acid hydrolysis to yield hydrochlorides. Reaction yields (~100%) and crystallization conditions (e.g., 5°C in methanol) are critical for scalability .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, given the compound’s bicyclic framework?
- Employ chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid). Confirm enantiomeric excess via polarimetry or NMR spectroscopy with chiral shift reagents .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts) between batches?
- Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations). Reproduce reactions under strictly controlled conditions (temperature, solvent purity) .
Q. How can this compound’s potential bioactivity be explored in silico?
- Perform molecular docking against targets like Edg-2 receptors (implicated in cardiovascular diseases) using software such as AutoDock Vina. Validate binding poses with MD simulations (GROMACS) and assess ADMET properties via tools like SwissADME .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
- Use UHPLC-MS/MS with a sensitivity limit of <1 ppm. Optimize ion-pairing reagents (e.g., TFA) to separate polar degradation products. Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .
Q. How does the compound’s stability vary under different pH conditions, and what degradants form?
- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress). Identify degradants via HRMS and FT-IR . For example, ester hydrolysis at pH >10 yields the free carboxylic acid, while light exposure may cause decarboxylation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
